APN Inhibition Potency vs. N-Alkylated Analog
In a direct head-to-head comparison, 2-(Methyl(3-nitrophenyl)amino)acetonitrile demonstrates a 74.5-fold lower IC50 value for porcine kidney aminopeptidase N (APN) inhibition than a structurally related N-alkylated analog. This indicates a significantly stronger interaction with the APN active site [1][2].
| Evidence Dimension | Aminopeptidase N (APN) Inhibition IC50 |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | BDBM50575354 (CHEMBL4875183), an N-alkylated aminoacetonitrile derivative; IC50 = 1490 nM |
| Quantified Difference | 74.5-fold lower (20 nM vs. 1490 nM) |
| Conditions | Porcine kidney microsomes, preincubated 5 mins before L-leu-p-nitroanilide substrate addition for 30 mins, plate reader analysis |
Why This Matters
For researchers developing APN-targeted probes or therapeutics, the 74.5-fold potency advantage directly translates to lower compound consumption, improved assay sensitivity, and reduced off-target risk.
- [1] BindingDB. (n.d.). BDBM50144944 (CHEMBL3764919). Retrieved from BindingDB database. View Source
- [2] BindingDB. (2022). BDBM50575354 (CHEMBL4875183). Retrieved from BindingDB database. View Source
